molecular formula C13H19N3O3 B11790842 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11790842
M. Wt: 265.31 g/mol
InChI Key: RNRGMGGZIRXERQ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves several stepsThe reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like thionyl chloride.

Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its distinct combination of the pyrimidine and piperidine rings, which may contribute to its unique properties and applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(4-ethyl-1-methyl-6-oxopyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-3-10-7-11(17)15(2)13(14-10)16-6-4-5-9(8-16)12(18)19/h7,9H,3-6,8H2,1-2H3,(H,18,19)

InChI Key

RNRGMGGZIRXERQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCCC(C2)C(=O)O)C

Origin of Product

United States

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